molecular formula C11H11NO2 B8263987 3-(Benzyloxy)-5-methylisoxazole

3-(Benzyloxy)-5-methylisoxazole

Cat. No.: B8263987
M. Wt: 189.21 g/mol
InChI Key: XGDFGIRPCWPIIX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methylisoxazole: is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-methylisoxazole typically involves the reaction of 3-hydroxy-5-methylisoxazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxy-5-methylisoxazole+Benzyl bromideK2CO3,DMFThis compound\text{3-Hydroxy-5-methylisoxazole} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxy-5-methylisoxazole+Benzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Benzyloxy)-5-methylisoxazole can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to its corresponding reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-5-methylisoxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the isoxazole moiety into target compounds.

Biology: In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Medicine: The compound is explored for its potential therapeutic applications. Isoxazole derivatives are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 3-(Benzyloxy)-1-cyclobutanone
  • 3-(Benzyloxy)pyridin-2-amine
  • 3-(Benzyloxy)benzaldehyde

Comparison: 3-(Benzyloxy)-5-methylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other benzyloxy derivatives, the isoxazole ring offers additional sites for chemical modification and potential interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-3-phenylmethoxy-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-9-7-11(12-14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFGIRPCWPIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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